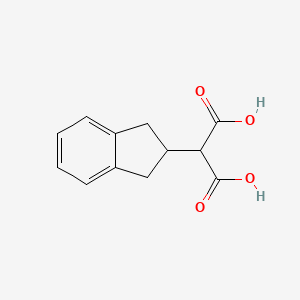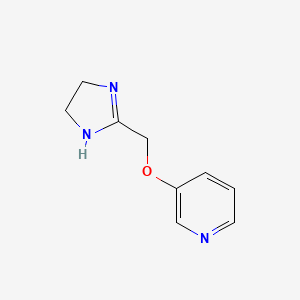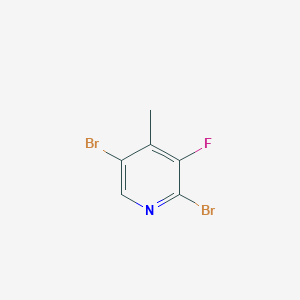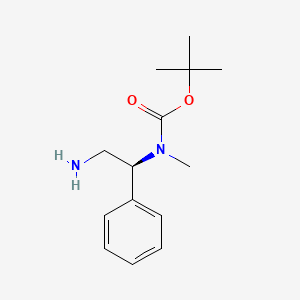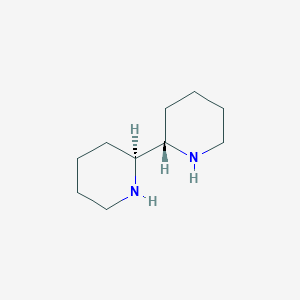
(2S,2'S)-2,2'-Bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-2,2’-Bipiperidine is a chiral organic compound consisting of two piperidine rings connected by a single bond. This compound is notable for its stereochemistry, with both piperidine rings adopting the S-configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing (2S,2’S)-2,2’-Bipiperidine involves the reductive amination of 2-piperidone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of N,N’-bis(2-chloroethyl)amine can yield (2S,2’S)-2,2’-Bipiperidine under basic conditions.
Industrial Production Methods
Industrial production of (2S,2’S)-2,2’-Bipiperidine often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2S,2’S)-2,2’-Bipiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different hydrogenated products. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: (2S,2’S)-2,2’-Bipiperidine can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperidine ring is replaced by another substituent. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various hydrogenated forms of (2S,2’S)-2,2’-Bipiperidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,2’S)-2,2’-Bipiperidine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, (2S,2’S)-2,2’-Bipiperidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful for investigating receptor-ligand interactions.
Medicine
In medicine, (2S,2’S)-2,2’-Bipiperidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry
In the industrial sector, (2S,2’S)-2,2’-Bipiperidine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism by which (2S,2’S)-2,2’-Bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,2’R)-2,2’-Bipiperidine: The enantiomer of (2S,2’S)-2,2’-Bipiperidine, differing only in the stereochemistry of the piperidine rings.
2,2’-Bipyrrolidine: A similar compound with pyrrolidine rings instead of piperidine rings.
2,2’-Bipiperidine: The racemic mixture containing both (2S,2’S) and (2R,2’R) enantiomers.
Uniqueness
(2S,2’S)-2,2’-Bipiperidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(2S)-2-[(2S)-piperidin-2-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m0/s1 |
Clave InChI |
CLBJZAWCBRAMRZ-UWVGGRQHSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)[C@@H]2CCCCN2 |
SMILES canónico |
C1CCNC(C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


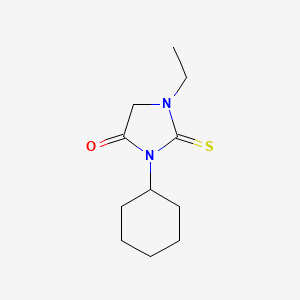
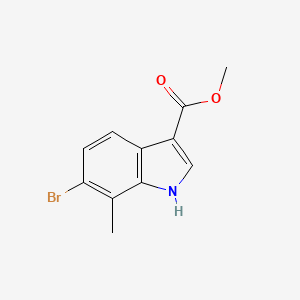

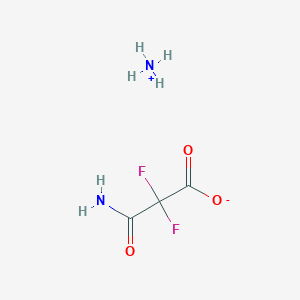
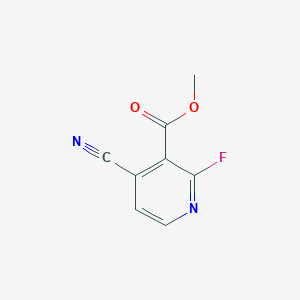
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
